(3beta,20R)-Pregn-5-ene-3,17,20-triol
CAS No.: 2204-13-9
Cat. No.: VC0129126
Molecular Formula: C21H34O3
Molecular Weight: 334.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2204-13-9 |
|---|---|
| Molecular Formula | C21H34O3 |
| Molecular Weight | 334.5 |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1 |
| Standard InChI Key | XGUQCUDPXSTKLI-JGVMTBIOSA-N |
| SMILES | CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
(3beta,20R)-Pregn-5-ene-3,17,20-triol possesses a characteristic pregnane skeleton with a double bond between C-5 and C-6 positions. The compound has three hydroxyl groups in a specific stereochemical configuration:
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3β-hydroxyl group (equatorial orientation)
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17-hydroxyl group
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20R-hydroxyl group
This specific stereochemical arrangement contributes significantly to its biological activity and chemical reactivity. The compound's structure can be represented using SMILES notation: CC@HO.
Physical and Chemical Properties
The key physical and chemical properties of (3beta,20R)-Pregn-5-ene-3,17,20-triol are summarized in Table 1.
Table 1: Physical and Chemical Properties of (3beta,20R)-Pregn-5-ene-3,17,20-triol
| Property | Value |
|---|---|
| Molecular Formula | C21H34O3 |
| Molecular Weight | 334.5 g/mol |
| CAS Registry Number | 2204-13-9 |
| DSSTOX Substance ID | DTXSID10858332 |
| Physical State | Solid (at standard conditions) |
| Solubility | Limited water solubility, soluble in organic solvents |
The compound's three hydroxyl groups contribute to its polarity and influence its solubility characteristics. While it has limited solubility in water, it dissolves more readily in organic solvents, which is typical of steroid compounds.
Isomers and Related Structures
Several structural relatives of (3beta,20R)-Pregn-5-ene-3,17,20-triol exist, including isomers with different stereochemistry at the 20-position. For example, the 20S epimer (3β,20S)-Pregn-5-ene-3,17,20-triol has been identified and characterized . Additionally, derivatives such as (3b,16b,20R)-Pregn-5-ene-3,16,20-triol 3-glucoside represent glycosylated variants that function as steroid saponins .
Structural analogs with additional modifications include 5,7-pregnadiene-3β,17α,20α-triol, which features an additional double bond between C-7 and C-8 positions and different stereochemistry at positions 17 and 20 .
Biochemical Significance
Metabolic Pathways
(3beta,20R)-Pregn-5-ene-3,17,20-triol plays a role in steroid biosynthesis pathways. It is structurally related to pregnenolone and progesterone, key intermediates in the biosynthesis of steroid hormones. The presence of hydroxyl groups at positions 3, 17, and 20 suggests its involvement in metabolic pathways that produce various steroid hormones.
Research has indicated connections between pregn-5-ene derivatives and disorders affecting steroid biosynthesis. Studies of Smith-Lemli-Opitz Syndrome (SLOS) have identified 17α-hydroxylated derivatives of 7-dehydropregnenolone (7DHP), including compounds such as 5,7-pregnadiene-3β,17α,20α-triol . These findings suggest that enzymes like CYP17A1 (which catalyzes 17α-hydroxylation) and 20α-hydroxysteroid dehydrogenase (which reduces the ketone at C-20) can act on pregn-5-ene structures.
Sulfation Pathways
The metabolism of pregnene derivatives often involves sulfation reactions, which increase water solubility and facilitate excretion. Research has identified various sulfated derivatives of pregnene compounds, including pregn-5-ene-3β,20S-diol and pregn-5-ene-3β,21-diol as disulfates . These compounds serve as important biomarkers in disorders affecting steroid sulfation, such as steroid sulfatase deficiency (STSD).
Table 2: Related Pregnene Derivatives Identified in Metabolic Disorders
| Compound | Disorder Association | Detection Method |
|---|---|---|
| Pregn-5-ene-3β,20S-diol disulfate | Steroid sulfatase deficiency | LC-MS/MS |
| Pregn-5-ene-3β,21-diol disulfate | Steroid sulfatase deficiency | LC-MS/MS |
| 5,7-pregnadiene-3β,17α,20α-triol | Smith-Lemli-Opitz Syndrome | Mass spectrometry |
| 5β-pregn-7-ene-3α,17α,20α-triol | Smith-Lemli-Opitz Syndrome | Mass spectrometry |
Chemical Reactivity
Characteristic Reactions
The reactivity of (3beta,20R)-Pregn-5-ene-3,17,20-triol is largely determined by its functional groups:
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Hydroxyl Groups (at C-3, C-17, and C-20): These groups can undergo oxidation, esterification, and etherification reactions.
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C5-C6 Double Bond: This alkene functionality can participate in addition reactions, including hydrogenation, halogenation, and epoxidation.
The compound can undergo several types of reactions:
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Oxidation reactions: The hydroxyl groups can be oxidized to ketones, with the 3β-hydroxyl typically being more reactive due to its secondary nature and accessibility.
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Esterification reactions: The hydroxyl groups can react with carboxylic acids or acid derivatives to form esters.
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Etherification reactions: The hydroxyl groups can form ethers through reactions with alkyl halides or alcohols under appropriate conditions.
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Addition reactions: The C5-C6 double bond can undergo various addition reactions.
Analytical Derivatives
For analytical purposes, (3beta,20R)-Pregn-5-ene-3,17,20-triol is often converted to derivatives that enhance detection sensitivity or improve chromatographic properties. The 3-trimethylsilyl (TMS) derivative has been documented and used in analytical methods . Complete derivatization can produce the 3,17,20-tris-TMS derivative, which is useful for gas chromatography-mass spectrometry (GC-MS) analysis.
Research Applications
Synthetic Intermediates
(3beta,20R)-Pregn-5-ene-3,17,20-triol can serve as an intermediate in the synthesis of other steroid compounds of biological or pharmacological interest. The specific hydroxylation pattern provides opportunities for selective functionalization to create derivatives with modified biological activities.
Comparative Analysis with Related Compounds
The unique hydroxylation pattern of (3beta,20R)-Pregn-5-ene-3,17,20-triol distinguishes it from similar pregnene derivatives. This structural specificity allows for distinct biological interactions and chemical reactivity profiles compared to related compounds.
Table 3: Comparison of (3beta,20R)-Pregn-5-ene-3,17,20-triol with Related Compounds
| Compound | Hydroxylation Pattern | Additional Features | Notable Differences |
|---|---|---|---|
| (3beta,20R)-Pregn-5-ene-3,17,20-triol | 3β, 17, 20R | C5-C6 double bond | Reference compound |
| (3β,20S)-Pregn-5-ene-3,17,20-triol | 3β, 17, 20S | C5-C6 double bond | Different stereochemistry at C-20 |
| (3b,16b,20R)-Pregn-5-ene-3,16,20-triol | 3β, 16β, 20R | C5-C6 double bond | Hydroxyl at C-16 instead of C-17 |
| 5,7-pregnadiene-3β,17α,20α-triol | 3β, 17α, 20α | C5-C6 and C7-C8 double bonds | Additional double bond, different stereochemistry |
Analytical Methods
Chromatographic Techniques
Various chromatographic techniques have been employed for the analysis of pregnene derivatives, including (3beta,20R)-Pregn-5-ene-3,17,20-triol:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization, typically with trimethylsilyl (TMS) groups, to enhance volatility and thermal stability. The TMS derivative of (3β,20S)-Pregn-5-ene-3,17,20-triol has been characterized and can be used as a reference for the analysis of the 20R epimer .
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has been used to analyze pregnene derivatives, particularly their sulfated forms. LC-MS/MS offers advantages for analyzing polar steroids without derivatization and has been applied to the analysis of pregnene disulfates in various disorders .
Spectroscopic Methods
Structural characterization of (3beta,20R)-Pregn-5-ene-3,17,20-triol typically involves:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide valuable information about the carbon skeleton and the positions of functional groups.
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Mass Spectrometry: This technique provides molecular weight information and fragmentation patterns that aid in structural elucidation.
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